2H,2'H-4,4'-Bi-1,3-benzodioxole
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
918875-64-6 |
|---|---|
Molecular Formula |
C14H10O4 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-4-yl)-1,3-benzodioxole |
InChI |
InChI=1S/C14H10O4/c1-3-9(13-11(5-1)15-7-17-13)10-4-2-6-12-14(10)18-8-16-12/h1-6H,7-8H2 |
InChI Key |
UYEWBYUONOEGMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)C3=C4C(=CC=C3)OCO4 |
Origin of Product |
United States |
Evolution and Significance of Bi Aryl Dioxole Scaffolds in Modern Organic Chemistry
Bi-aryl scaffolds are a recurring motif in a vast array of biologically active natural products and synthetic molecules. mdpi.comnih.govresearchgate.netnih.gov Their structural rigidity and the potential for atropisomerism—a form of chirality arising from restricted rotation around a single bond—make them highly valuable in the design of specialized molecules. researchgate.net The development of efficient synthetic methodologies to construct these scaffolds has been a major focus of organic chemistry, with techniques ranging from traditional cross-coupling reactions to more recent advances in direct C-H bond activation. mdpi.comresearchgate.netnih.gov
Within this broad class of compounds, bi-aryl dioxole scaffolds, which incorporate the 1,3-benzodioxole (B145889) moiety, have garnered considerable interest. The 1,3-benzodioxole unit itself, a fusion of a benzene (B151609) ring and a dioxole ring, is found in numerous natural products and has been shown to be a key pharmacophore in many bioactive compounds. wikipedia.orgsolubilityofthings.comnih.govfrontiersin.org The presence of the dioxole ring can influence the electronic properties and conformational preferences of the bi-aryl system, offering a fine-tuning mechanism for molecular design.
The synthesis of the parent compound, 1,3-benzodioxole, can be achieved from catechol and a disubstituted halomethane. wikipedia.org The dimerization of such units to form bi-aryl dioxole structures like 2H,2'H-4,4'-Bi-1,3-benzodioxole creates a foundation for more complex and functionalized molecules.
Contextualization of Bi 1,3 Benzodioxole Within Privileged Chiral Ligand Architectures
Comprehensive Retrosynthetic Strategies for the Bi-1,3-benzodioxole Core
Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available precursors, guiding the design of a synthetic route. amazonaws.comnumberanalytics.comub.eduslideshare.net For this compound, the most logical and common retrosynthetic disconnection is the carbon-carbon single bond that links the two aromatic rings. This C-C bond formation is the cornerstone of the synthesis.
This primary disconnection leads to two main synthetic strategies based on well-established cross-coupling reactions:
Strategy A: Symmetrical (Homo-coupling) Approach: This strategy involves the coupling of two identical 1,3-benzodioxole units. The key precursor would be a 4-substituted 1,3-benzodioxole, such as 4-halo-1,3-benzodioxole or 4-boronyl-1,3-benzodioxole. This approach is often simpler in terms of starting materials but may require specific conditions to promote efficient homo-coupling, such as in an Ullmann reaction.
Strategy B: Convergent (Cross-coupling) Approach: This is the more versatile and widely used strategy. It involves the coupling of two different, complementary functionalized 1,3-benzodioxole precursors. Typically, one precursor acts as an electrophile (e.g., a 4-halo-1,3-benzodioxole) and the other as a nucleophile (e.g., a 1,3-benzodioxole-4-boronic acid). This approach, exemplified by the Suzuki-Miyaura coupling, allows for greater control and is generally higher yielding.
Late-Stage Coupling: First, synthesize the functionalized 1,3-benzodioxole monomers from catechol, and then perform the bi-aryl coupling reaction.
Early-Stage Coupling: Couple two functionalized benzene (B151609) rings first (e.g., a biphenyl (B1667301) derivative) and then form the two 1,3-benzodioxole rings in a subsequent step. The late-stage coupling is generally more common and convergent.
Transition Metal-Catalyzed Coupling Reactions for Bi-aryl Formation
The formation of the C-C bond between the two benzodioxole rings is most effectively achieved through transition metal-catalyzed cross-coupling reactions. These methods have revolutionized organic synthesis due to their efficiency and functional group tolerance. numberanalytics.com
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate. ub.edunumberanalytics.com It is one of the most powerful and widely used methods for C-C bond formation, including the synthesis of bi-aryl systems. worldresearchersassociations.com The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. ub.edu
In the context of synthesizing the bi-1,3-benzodioxole core, this typically involves the reaction of a 4-halo-1,3-benzodioxole with a 1,3-benzodioxole-4-boronic acid (or its ester) in the presence of a palladium catalyst and a base. A variety of new 1,3-benzodioxole derivatives have been prepared in good yields (33-89%) using this methodology. worldresearchersassociations.comnih.gov For instance, (6-bromobenzo[d] nih.govacs.orgdioxol-5-yl)methanol has been used as a starting material, which after functionalization, undergoes Suzuki-Miyaura coupling with various aryl boronic acids. worldresearchersassociations.comnih.gov
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Yield (%) |
| 1 | 1-((6-bromobenzo[d] nih.govacs.orgdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | Phenylboronic acid | PdCl₂(PPh₃)₂ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 81 |
| 2 | 1-((6-bromobenzo[d] nih.govacs.orgdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 89 |
| 3 | 1-((6-bromobenzo[d] nih.govacs.orgdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | 3-Nitrophenylboronic acid | PdCl₂(PPh₃)₂ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 33 |
| 4 | 3-Chloroindazole | 5-Indole boronic acid | SPhos Precatalyst (2.5) | K₃PO₄ | Dioxane/H₂O | 90 |
This table presents representative examples of Suzuki-Miyaura couplings involving 1,3-benzodioxole derivatives and related heterocycles, with data compiled from various research findings. worldresearchersassociations.comnih.gov
While the Suzuki-Miyaura coupling is prevalent, other transition metal-catalyzed reactions can also be employed for the synthesis of bi-aryl compounds, including those with dioxole moieties.
Ullmann Coupling: This classic reaction uses copper to promote the coupling of two aryl halides. chem-station.comwikipedia.org It is particularly useful for homo-coupling reactions. The synthesis of the axially chiral ligand SEGPHOS, which has a 4,4'-bi-1,3-benzodioxole core, can be achieved via an asymmetric Ullmann-type coupling. nih.gov The reaction often requires high temperatures, but modern advancements have introduced milder conditions and catalytic variants. chem-station.comorganic-chemistry.org Iron-catalyzed Ullmann-type reactions have also been explored as a more cost-effective and sustainable alternative. digitellinc.com
Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organohalide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org Its key advantage is the high reactivity of the organozinc reagents, though they are also more sensitive to air and moisture than organoboranes. This method is highly effective for forming C-C bonds between various carbon hybridizations. wikipedia.org
Heck Coupling: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst. organic-chemistry.orglibretexts.org To form a bi-aryl system directly is less common, but tandem reactions, such as an aryl alkylation followed by a Heck coupling, can be used to construct complex heterocyclic systems. nih.gov Halide-free Heck-type reactions using arylboronic acids have also been developed as a greener alternative. nih.gov
Formation of the 1,3-Benzodioxole Moiety within Complex Synthetic Pathways
The 1,3-benzodioxole ring system is a key structural feature. Its formation is typically achieved by reacting catechol (1,2-dihydroxybenzene) with a one-carbon electrophile that acts as a methylene (B1212753) bridge source. acs.org
Common methods include:
Reaction with Dihalomethanes: The reaction of catechol with dichloromethane (B109758) (CH₂Cl₂) or dibromomethane (B42720) (CH₂Br₂) in the presence of a base (e.g., NaOH, K₂CO₃) is a standard procedure. nih.gov Phase-transfer catalysts can be used to facilitate the reaction, though this can introduce separation challenges and environmental concerns. rsc.org
Reaction with Formaldehyde or its Equivalents: Condensation with methanol (B129727) in the presence of a strong acid catalyst can also form the dioxole ring. acs.org
This ring-forming reaction can be placed at different stages of a multi-step synthesis. In the synthesis of complex 1,3-benzodioxole derivatives, the dioxole moiety is often constructed early on from a substituted catechol. nih.govrsc.org For instance, in the synthesis of a derivative of the SEGPHOS ligand, 5-bromo-1,3-benzodioxole is used as a starting material, which is then elaborated through phosphinylation and subsequent oxidative coupling to form the bi-aryl bond. acs.org This approach ensures that the relatively robust benzodioxole ring is carried through the subsequent, often more sensitive, cross-coupling steps.
Stereoselective and Asymmetric Synthesis Approaches to the Bi-1,3-benzodioxole Framework
The 4,4'-bi-1,3-benzodioxole framework can exhibit axial chirality (atropisomerism) if rotation around the C-C bond connecting the two rings is restricted, typically by bulky substituents at the 5,5' positions. The synthesis of single enantiomers of such atropisomers is a significant challenge in organic chemistry.
A prime example is the synthesis of the chiral ligand SEGPHOS ([(4,4′-bi-1,3-benzodioxole)-5,5′-diyl]bis(diphenylphosphine)). wikipedia.org This ligand and its derivatives are highly effective in asymmetric catalysis. wikipedia.org The key to its synthesis is the stereocontrolled formation of the bi-aryl axis.
Key strategies for the asymmetric synthesis include:
Asymmetric Coupling: This involves using a chiral catalyst to directly form the bi-aryl bond with high enantioselectivity. A nickel-catalyzed asymmetric Ullmann homocoupling of an ortho-iodoarylphosphine oxide has been developed for the synthesis of SEGPHOS and other privileged chiral ligands without the need for optical resolution. nih.gov
Oxidative Homocoupling and Resolution: An alternative approach involves a non-stereoselective coupling followed by separation of the enantiomers. For example, a 4-substituted-1,3-benzodioxole phosphine (B1218219) oxide can be deprotonated and then subjected to an oxidative homocoupling using an oxidant like iron(III) chloride to produce the racemic bi-aryl phosphine oxide. acs.orgacs.org The resulting racemate is then separated into its individual enantiomers using techniques like chiral High-Performance Liquid Chromatography (HPLC). acs.orgacs.org The enantiomerically pure phosphine oxide is then reduced to the final phosphine ligand (e.g., SEGPHOS). nih.gov
The development of these methods provides access to enantiomerically pure bi-aryl ligands that are crucial for the synthesis of a wide range of chiral molecules in the pharmaceutical and fine chemical industries. nih.govmit.eduacs.orgacs.orgrsc.org
Green Chemistry Principles in Bi-1,3-benzodioxole Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of bi-aryl compounds, often reliant on transition metal catalysis and organic solvents, is an area where green chemistry principles are increasingly being applied.
Solvent Selection: Traditional cross-coupling reactions often use solvents like toluene, THF, or DMF, which have environmental and health concerns. google.com Research has focused on identifying greener alternatives. Studies have shown that solvents like 2-MeTHF, cyclopentyl methyl ether (CPME), and isopropyl acetate (B1210297) (i-PrOAc) can be effective and more environmentally benign replacements for Suzuki-Miyaura couplings. acs.org The use of water as a reaction medium is particularly attractive. acs.org The development of water-soluble catalysts or the use of surfactants like saponin (B1150181) can enable efficient Suzuki-Miyaura couplings in aqueous media, often at room temperature. rsc.org Solvent-free reaction conditions are another ideal approach, eliminating solvent waste entirely. google.com
Catalyst Efficiency and Recyclability: Reducing the amount of expensive and potentially toxic palladium catalyst is a key goal. This involves developing highly active catalysts that work at low loadings. Furthermore, creating recyclable catalytic systems, for instance by immobilizing the catalyst on a solid support or using fluorous precatalysts that can be recovered through fluorous solid-phase extraction, enhances the sustainability of the process. acs.org The use of more abundant and less toxic metals like nickel and iron as catalysts is also a significant area of green chemistry research. digitellinc.comnih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core green chemistry principle. Direct C-H arylation, which avoids the need to pre-functionalize one of the coupling partners with a halide or boron group, offers a more atom-economical route to bi-aryls, though controlling regioselectivity can be a challenge.
By integrating these principles, the synthesis of this compound and its analogues can be made more sustainable, cost-effective, and environmentally friendly. rsc.orgyoutube.comresearchgate.net
Derivatization and Chemical Functionalization of the 2h,2 H 4,4 Bi 1,3 Benzodioxole System
Elaboration with Phosphorus-Containing Moieties: The SEGPHOS Family of Ligands
A paramount application of the 2H,2'H-4,4'-bi-1,3-benzodioxole system is in the development of the SEGPHOS family of chiral phosphine (B1218219) ligands. wikipedia.orgnih.gov These ligands have demonstrated exceptional performance in a range of asymmetric catalytic reactions.
SEGPHOS, an acronym for 5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole, was developed by Takasago International Corporation. wikipedia.org The design of SEGPHOS was inspired by the success of another prominent chiral ligand, BINAP. However, SEGPHOS was engineered to possess a narrower dihedral angle between its aromatic faces. This structural modification was predicted and subsequently confirmed to enhance both the enantioselectivity and catalytic activity of its metal complexes. wikipedia.org
The synthesis of SEGPHOS involves the phosphination of the 4,4'-bi-1,3-benzodioxole backbone at the 5 and 5' positions with diphenylphosphine (B32561) groups. nih.gov This process establishes the core structure of the ligand, which is pivotal for its chiral recognition capabilities.
To fine-tune the catalytic properties of the parent SEGPHOS ligand, derivatives with varying steric and electronic profiles have been synthesized. wikipedia.org Two notable examples are DM-SEGPHOS and DTBM-SEGPHOS. wikipedia.orgtakasago.com
DM-SEGPHOS : In this derivative, the phenyl groups on the phosphorus atoms are replaced by 3,5-dimethylphenyl groups. wikipedia.org This modification introduces additional steric bulk closer to the metal center, influencing the geometry and reactivity of the resulting catalyst.
DTBM-SEGPHOS : This ligand features even bulkier 3,5-di-tert-butyl-4-methoxyphenyl substituents on the phosphorus atoms. wikipedia.orgtakasago.com The extreme steric demand of DTBM-SEGPHOS has proven highly effective in specific applications, such as the asymmetric hydrogenation of 2-substituted 3-oxocarboxylates, where it facilitates dynamic kinetic resolution. takasago.com The unique structural and electronic features of DTBM-SEGPHOS have also led to excellent activities and enantioselectivities in various asymmetric reactions catalyzed by copper, palladium, and gold complexes. takasago.com
Mechanistic studies have highlighted the significant role of these bulky substituents. For instance, in the copper-catalyzed asymmetric hydroboration of vinylarenes, the resting state of the catalyst with DTBM-SEGPHOS as the ligand is a fully characterizable phenethylcopper(I) complex. nih.gov In contrast, with the less bulky SEGPHOS, a dimeric copper hydride, which is not catalytically competent, is the dominant species. nih.gov This demonstrates the profound impact of ligand structure on the catalytic cycle.
| Compound | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) | Key Feature |
|---|---|---|---|---|
| SEGPHOS | C38H28O4P2 | 610.57 sigmaaldrich.com | 168-172 sigmaaldrich.com | Parent ligand with a narrow dihedral angle. wikipedia.org |
| DM-SEGPHOS | C46H44O4P2 | 722.79 sigmaaldrich.com | 256-261 sigmaaldrich.com | Features 3,5-dimethylphenyl groups for increased steric bulk. wikipedia.org |
| DTBM-SEGPHOS | C74H100O8P2 | 1179.54 | Not specified | Extremely sterically demanding with 3,5-di-tert-butyl-4-methoxyphenyl groups. wikipedia.orgtakasago.com |
Regioselective Functionalization and Modification of the Dioxole Rings
The ability to selectively functionalize the dioxole rings of the bi-1,3-benzodioxole scaffold is crucial for expanding its utility beyond phosphine ligands. Regioselective reactions allow for the precise introduction of various functional groups at specific positions, enabling the synthesis of a wide array of derivatives with tailored properties. While specific examples for the this compound system are not extensively detailed in the provided search results, general strategies for the regioselective functionalization of related benzodioxole structures can be inferred. For instance, electrophilic aromatic substitution reactions can be directed to specific positions on the aromatic rings, although the electron-rich nature of the dioxole moiety can sometimes lead to mixtures of products. nih.gov More advanced techniques, such as directed ortho-metalation, can offer greater control over the position of functionalization.
Advanced C-H Functionalization Strategies for Bi-1,3-benzodioxole Scaffolds
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach to modifying complex molecules. rsc.org These strategies avoid the need for pre-functionalized starting materials, directly converting C-H bonds into new C-C or C-heteroatom bonds. rsc.org
For scaffolds like bi-1,3-benzodioxole, C-H activation can provide access to novel derivatives that would be challenging to synthesize using traditional methods. researchgate.net For example, transition metal-catalyzed C-H activation, often employing rhodium or iridium catalysts, can enable the introduction of aryl, alkyl, or other functional groups with high regioselectivity. pkusz.edu.cnacs.org The development of such strategies for the bi-1,3-benzodioxole system would significantly broaden its chemical space and potential applications.
Recent advancements in C-H functionalization include the use of diverse catalytic systems to achieve previously challenging transformations. nih.gov These methods can be applied to complex molecules at late stages of a synthetic sequence, allowing for rapid diversification and the generation of libraries of analogs for screening in various applications. rsc.org
Incorporation of Heteroatoms and Other Functional Groups for Tunable Reactivity
The introduction of heteroatoms and various functional groups onto the bi-1,3-benzodioxole framework can dramatically alter its electronic properties and reactivity. This allows for the fine-tuning of the scaffold for specific applications. For example, the incorporation of electron-withdrawing or electron-donating groups can influence the Lewis basicity of the dioxole oxygens or the nucleophilicity of the aromatic rings.
Strategies for incorporating heteroatoms can include nucleophilic aromatic substitution reactions on suitably activated precursors or cross-coupling reactions to introduce nitrogen, oxygen, or sulfur-containing moieties. The development of regioselective methods for these transformations is key to building molecular complexity in a controlled manner. rsc.org The resulting functionalized bi-1,3-benzodioxole derivatives could find applications in materials science, medicinal chemistry, and catalysis.
Applications of 2h,2 H 4,4 Bi 1,3 Benzodioxole Derivatives in Asymmetric Catalysis
Mechanistic Role of Bi-1,3-benzodioxole Ligands in Transition Metal-Catalyzed Asymmetric Transformations
The effectiveness of bi-1,3-benzodioxole-based ligands, such as SEGPHOS, in transition metal-catalyzed asymmetric transformations stems from their unique stereoelectronic properties. The C2 symmetry of these diphosphine ligands is a crucial feature for achieving high levels of chiral induction. nih.gov The mechanism of action is often dependent on the specific metal and reaction type.
In the case of ruthenium-catalyzed hydrogenation of functionalized ketones, the reaction is believed to proceed through a Ru(II) monohydride species. nih.gov The diphosphine ligand, such as SEGPHOS, coordinates to the ruthenium center, creating a chiral environment. The substrate then interacts with this complex, and an intramolecular hydride transfer is considered the stereo-determining step. The spatial arrangement of the bi-1,3-benzodioxole backbone directly influences the stability of the diastereomeric transition states, thereby dictating the enantioselectivity of the product. nih.gov
The narrower dihedral angle of the SEGPHOS ligand compared to BINAP leads to a more sterically encumbered environment around the metal center. wikipedia.orgnsf.gov This increased steric hindrance is a key factor in achieving high enantioselectivity in many reactions. wikipedia.org
Enantioselective Hydrogenation Reactions Mediated by Bi-1,3-benzodioxole Ligands
Derivatives of 2H,2'H-4,4'-Bi-1,3-benzodioxole, particularly SEGPHOS and its analogues like DM-SEGPHOS, have proven to be highly effective ligands in enantioselective hydrogenation reactions catalyzed by transition metals such as ruthenium, rhodium, and iridium. wikipedia.orgacs.org These reactions are pivotal for the synthesis of chiral molecules, which are crucial in pharmaceuticals and other fine chemicals. nih.gov
A notable application is the rhodium-catalyzed asymmetric hydrogenation of various prochiral olefins, where a rhodium-SEGPHOS complex is employed to produce chiral amino compounds with high efficiency. nih.gov For instance, the combination of asymmetric hydrogenation and direct reductive amination using a rhodium-Segphos catalyst allows for the one-step synthesis of chiral amino compounds from prochiral olefins and aldehydes. nih.gov
Ruthenium complexes of SEGPHOS and its derivatives have also been extensively used. The RuCl[(R)-daipena][(R)-segphos]/potassium tert-butoxide system, for example, is effective in the hydrogenation of benzoimine heterocycles, yielding the R-configured products with high enantiomeric excess. acs.org Similarly, iridium-catalyzed asymmetric hydrogenation of 3-substituted 2H-1,4-benzoxazines using an [Ir(COD)Cl]2/(S)-SegPhos/I2 system has been achieved with up to 92% ee. acs.org
The success of these ligands in hydrogenation is attributed to their ability to create a highly selective catalytic environment, leading to excellent enantiomeric excesses (ee) and high turnover numbers (TON). wikipedia.orgacs.org
Table 1: Selected Examples of Enantioselective Hydrogenation using Bi-1,3-benzodioxole Ligands
| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |
| Rhodium-Segphos | Prochiral Olefins/Aldehydes | Chiral Amino Compounds | High | nih.gov |
| RuCl[(R)-daipena][(R)-segphos]/KOtBu | Benzoimine Heterocycles | R-configured Amines | High | acs.org |
| [Ir(COD)Cl]2/(S)-SegPhos/I2 | 3-Substituted 2H-1,4-Benzoxazines | Chiral 1,4-Benzoxazines | up to 92% | acs.org |
| (R,R)-(PhBPE)Co(COD) | α,β-Unsaturated Carboxylic Acids | Chiral Carboxylic Acids | up to 99% | nsf.gov |
Asymmetric Cyclopropanation and Related Metal-Carbene Chemistry
The cyclopropane (B1198618) ring is a fundamental structural motif present in numerous biologically active compounds and serves as a versatile synthetic intermediate. wiley-vch.de Asymmetric cyclopropanation, the enantioselective synthesis of cyclopropanes, has therefore been a significant area of research. While the direct use of this compound derivatives in this specific transformation is not extensively documented in the provided results, the principles of metal-carbene chemistry are relevant.
Metal-catalyzed cyclopropanation reactions often involve the use of diazo compounds as carbene precursors. liverpool.ac.uknih.gov However, due to the hazardous nature of nonstabilized diazoalkanes, safer alternatives are actively being sought. liverpool.ac.ukdicp.ac.cn One approach involves the in-situ generation of donor-substituted diazo reagents from N-arylsulfonyl hydrazones, which can then be used in cobalt-catalyzed asymmetric radical cyclopropanation. nih.gov
Another strategy utilizes gem-dichloroalkanes as precursors for nonstabilized carbenes in cobalt-catalyzed asymmetric cyclopropanation reactions of alkenes. dicp.ac.cn This method has shown high levels of enantioselectivity for a range of alkenes. dicp.ac.cn
While the direct involvement of bi-1,3-benzodioxole ligands in these specific examples of cyclopropanation is not mentioned, their established success in creating highly stereoselective environments in other metal-catalyzed transformations suggests their potential applicability in this area as well. The principles of ligand design that lead to high enantioselectivity in hydrogenation, such as creating a sterically demanding and well-defined chiral pocket around the metal center, are also crucial for effective asymmetric cyclopropanation.
Enantioconvergent Transformations Utilizing Bi-1,3-benzodioxole-Derived Chiral Ligands
Enantioconvergent catalysis is a powerful strategy that transforms a racemic mixture into a single enantiomer of a product. acs.orgnih.gov This approach has gained significant traction in asymmetric synthesis. acs.org While the direct application of this compound itself in enantioconvergent transformations is not explicitly detailed in the search results, the broader class of chiral phosphine (B1218219) ligands, to which SEGPHOS belongs, plays a crucial role in this area.
For instance, palladium-catalyzed enantioconvergent aminocarbonylation of racemic heterobiaryl triflates with amines has been developed to synthesize axially chiral amides. nih.gov This dynamic kinetic asymmetric transformation (DyKAT) allows for the efficient construction of these valuable molecules with high yields and excellent enantioselectivities. nih.gov The success of such transformations often relies on the ability of the chiral ligand to control the stereochemical outcome of the reaction.
Another example is the copper-catalyzed enantioconvergent radical cross-coupling of racemic alkyl halides. sustech.edu.cn The development of effective chiral ligands is paramount for the success of these reactions, enabling the formation of enantioenriched products from racemic starting materials. sustech.edu.cn The design of electron-rich chiral ligands can enhance the reducing capability of the copper catalyst, facilitating the transformation under mild conditions. sustech.edu.cn
Given the proven efficacy of SEGPHOS and its derivatives in a range of other asymmetric reactions, it is plausible that these ligands could be successfully employed in various enantioconvergent transformations, contributing to the development of efficient and highly selective synthetic methods.
Emerging Applications in Asymmetric C-C and C-X Bond Forming Reactions
The versatility of this compound derived ligands, particularly SEGPHOS, extends to a variety of emerging asymmetric carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions. These transformations are fundamental in organic synthesis for constructing complex molecular architectures.
In the realm of C-C bond formation, rhodium-catalyzed 1,4-addition of arylboronic acids to coumarins using a Rh(acac)(C2H4)2/SEGPHOS system has been reported to produce arylated coumarins with excellent yields (88%) and enantioselectivities (99.6% ee). merckmillipore.comsigmaaldrich.com Another significant application is the copper-catalyzed asymmetric alkenylation and phenylation of aryl aldehydes with trimethoxysilane (B1233946) derivatives, employing a CuF2·H2O/DTBM-SEGPHOS catalyst. merckmillipore.comsigmaaldrich.com This method provides access to chiral allylic alcohols and diarylmethanols with high enantioselectivity. merckmillipore.comsigmaaldrich.com
Phosphoramidites, another class of chiral ligands, have been successfully used in copper-catalyzed asymmetric 1,4-additions, tandem 1,4-addition-aldol reactions, and allylic alkylations with organozinc reagents, demonstrating the broad scope of ligand-metal combinations for C-C bond formation. rug.nl
Regarding C-X bond formation, axially chiral heterobiaryl amides, synthesized via palladium-catalyzed enantioconvergent aminocarbonylation, have been utilized as N,N,N-pincer ligands in copper-catalyzed enantioselective C(sp3)-N and C(sp3)-P bond formation. nih.gov
The continued development of new ligands and catalytic systems based on the bi-1,3-benzodioxole scaffold is expected to further expand the toolbox of synthetic chemists for constructing chiral molecules with high precision.
Catalytic Performance and Optimization Strategies
The catalytic performance of systems employing this compound derived ligands is influenced by a multitude of factors, and optimization is key to achieving high yields and enantioselectivities.
The structure of the ligand itself is a primary determinant of catalytic performance. For example, the narrower dihedral angle of SEGPHOS compared to BINAP enhances enantioselectivity and activity. wikipedia.org Furthermore, derivatives like DM-SEGPHOS, with bulkier substituents on the phosphine groups, can offer improved performance in certain reactions. wikipedia.orgacs.org
Reaction conditions such as temperature, pressure, solvent, and the nature of additives also play a crucial role. For instance, in the enantioselective hydrogenation of 2-alkylquinoxalines, high catalytic activity resulting in a turnover number as high as 9400 was achieved. acs.org In the Henry reaction catalyzed by coordination polymers, optimizing parameters like reaction time, catalyst loading, and temperature was shown to significantly increase the product yield. mdpi.com
Data-driven approaches and machine learning are emerging as powerful tools for catalyst optimization. nih.gov By constructing databases of ligands and their performance in specific reactions, it is possible to develop models that can predict the optimal ligand for a given transformation, thereby streamlining the optimization process. nih.gov This strategy has been successfully applied to the optimization of reactions employing chiral bisphosphine ligands, leading to the identification of catalysts with significantly improved performance. nih.gov
The recyclability of the catalyst is another important aspect of performance, particularly from an industrial perspective. Studies on heterogeneous catalysts, such as coordination polymers, have demonstrated the feasibility of catalyst recycling, which enhances the sustainability of the process. mdpi.com
Mechanistic Investigations into Reactions Catalyzed by 2h,2 H 4,4 Bi 1,3 Benzodioxole Ligands
Comprehensive Analysis of Reaction Mechanisms in Asymmetric Catalysis
The versatility of 2H,2'H-4,4'-Bi-1,3-benzodioxole and its derivatives, such as DM-SEGPHOS® and DTBM-SEGPHOS®, is evident in their application across a range of asymmetric transformations, including hydrogenation, carbon-carbon bond formation, and cyclization reactions. wikipedia.orgliverpool.ac.ukuwa.edu.au Mechanistic studies often focus on elucidating the role of the catalyst in controlling the stereochemical outcome of the reaction.
In asymmetric hydrogenation, a commonly accepted mechanism for (diphosphine)Ru-catalyzed reactions involves a Ru(II) monohydride species. nih.gov This intermediate reacts with the substrate to form an adduct, followed by an intramolecular hydride transfer to generate a ruthenium alkoxide. The final product is then released, and the catalyst is regenerated by reaction with hydrogen. nih.gov The stereoelectronic properties of the diphosphine ligand, such as this compound, are critical in influencing the enantioselectivity of this process. nih.gov
For nickel-catalyzed enantioconvergent cross-coupling reactions, mechanistic investigations have pointed towards processes involving radical intermediates. acs.org In some cases, the proposed mechanism involves the formation of an alkyl radical that reacts with a chiral organonickel intermediate. acs.org The stereochemical outcome is determined by the interaction of these species in a pathway that occurs "out-of-cage." acs.org
Elucidation of Catalyst Cycle Steps and Intermediates
The identification and characterization of intermediates within the catalytic cycle are paramount to understanding the reaction mechanism. In many transition metal-catalyzed reactions, the cycle begins with the coordination of the substrate to the metal center.
For instance, in the rhodium-catalyzed combination of asymmetric hydrogenation and direct reductive amination using a Rh-Segphos complex, the reaction proceeds sequentially. nih.gov The process is facilitated by the addition of a Brønsted acid, which promotes imine formation and subsequent reduction, as well as the reduction of the C=C bond. nih.gov The nature of the counterion associated with the cationic rhodium complex has also been shown to influence both reactivity and stereoselectivity. nih.gov
In lanthanide-catalyzed hydroboration of aldehydes and ketones, the initial step is the coordination of the carbonyl oxygen to the Lewis acidic metal center. nih.gov This is followed by an intramolecular, ligand-assisted hydroboration. The isolation and characterization of a bidentate acylamino lanthanide complex provided evidence for this pathway in aldehyde hydroboration. nih.gov
| Reaction Type | Catalyst System | Proposed Key Intermediates | Reference |
| Asymmetric Hydrogenation | (diphosphine)Ru | Ru(II) monohydride, Ruthenium alkoxide | nih.gov |
| Enantioconvergent Cross-Coupling | Ni/diamine | Alkyl radical, Chiral organonickel(I) or (II) complex | acs.org |
| Combined AH & DRA | Rh-Segphos | Imine intermediate | nih.gov |
| Aldehyde Hydroboration | La[N(SiMe3)2]3 | Lanthanide-carbonyl adduct, Bidentate acylamino lanthanide complex | nih.gov |
Transition State Elucidation and Rationalization of Stereochemical Control
The enantioselectivity of a reaction is determined at the stereodetermining transition state. Computational and experimental studies are often employed to elucidate the structure of this transition state and understand the factors governing stereochemical control.
In iridium-catalyzed asymmetric cyclopropanation, computational studies have revealed that the stereoselectivity arises primarily from substrate distortion in the transition state. liverpool.ac.uk This highlights the subtle interplay between the chiral ligand and the substrate that dictates the facial selectivity of the reaction.
For gold(I)-catalyzed dearomatizations, a "Tethered Counterion-Directed Catalysis" (TCDC) approach has been proposed. paris-saclay.fr In this model, stereocontrol is achieved through intramolecular ion-pairing between a chiral gold-tethered phosphate (B84403) and an iminium intermediate. This creates a rigid and well-defined chiral environment around the key electrophilic intermediate, directing the nucleophilic attack in an enantioselective manner. paris-saclay.fr
The concept of matched and mismatched pairs of chiral elements is also crucial. In dual-catalytic photochemical reactions, the interaction between a chiral photocatalyst and a chiral co-catalyst can lead to cooperative effects, resulting in different reaction rates and enantioselectivities for the matched and mismatched pairs. nih.gov This suggests that the photocatalyst is directly involved in the enantiodetermining step. nih.gov
Kinetic Studies and Rate-Determining Steps in Bi-1,3-benzodioxole-Mediated Reactions
In the Heck reaction catalyzed by palladium complexes, kinetic studies have indicated that the migratory insertion step can be turnover-limiting. researchgate.net The rate of this step can be influenced by the concentration of the phosphine (B1218219) ligand. An excess of the ligand can inhibit the reaction, suggesting that ligand dissociation is required for the insertion to occur. researchgate.net
For multi-step reactions, the concept of a single RDS may not always be sufficient to describe the complex kinetic behavior. mdpi.com For example, in the hydrogenation of aromatic compounds, the reaction rate can be influenced by the concentrations of both hydrogen and the substrate, and the catalyst surface can become saturated with an intermediate complex. mdpi.com
In stopped-flow analysis of multi-step biological interactions, the observed rate constants for different steps can exhibit different dependencies on the reactant concentrations. nih.gov A fast bimolecular step will typically show a linear dependence, while a slower unimolecular step may show a non-linear relationship. nih.gov
| Reaction | Catalyst/System | Observed Kinetic Behavior/Rate-Determining Step | Reference |
| Heck Reaction | Palladium/phosphine | Migratory insertion can be turnover-limiting; inhibited by excess phosphine. | researchgate.net |
| Aromatic Hydrogenation | Heterogeneous Catalyst | Complex kinetics, may not have a single RDS. | mdpi.com |
| Multi-step Binding | General | Rate constants for different steps show distinct concentration dependencies. | nih.gov |
Spectroscopic Probes for Reaction Monitoring and Intermediate Characterization
A variety of spectroscopic techniques are invaluable for monitoring the progress of reactions and for the direct observation and characterization of catalytic intermediates.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of intermediates in solution. For example, in the lanthanide-catalyzed hydroboration of aldehydes, multinuclear NMR spectroscopy was used to characterize key intermediates and deactivated product structures, providing strong support for the proposed reaction mechanism. nih.gov Similarly, in situ 31P NMR has been used to study the behavior of palladium-phosphine catalysts in the Heck reaction. researchgate.net
Mass spectrometry is another key technique. In a study on the acylation of 1,3-benzodioxole (B145889), GC-MS was used to identify the main product and by-products, providing insights into the reaction selectivity. nih.gov
X-ray crystallography provides definitive structural information on stable intermediates that can be isolated and crystallized. In the study of lanthanide-catalyzed hydroboration, X-ray diffraction was used to determine the solid-state structure of a ketone-coordinated lanthanide complex and an aminomonoboronate–lanthanide complex, confirming their proposed structures. nih.gov
| Spectroscopic Technique | Application | Information Gained | Reference |
| NMR Spectroscopy | Characterization of intermediates in La-catalyzed hydroboration; in situ monitoring of Heck reaction. | Solution-state structure of intermediates, catalyst behavior. | nih.govresearchgate.net |
| Mass Spectrometry | Product and by-product analysis in acylation of 1,3-benzodioxole. | Identification of reaction products, assessment of selectivity. | nih.gov |
| X-ray Crystallography | Structural determination of isolated lanthanide complexes. | Definitive solid-state structure of key intermediates. | nih.gov |
Theoretical and Computational Chemistry Studies of 2h,2 H 4,4 Bi 1,3 Benzodioxole Systems
Quantum Chemical Calculations (e.g., DFT) for Ligand Electronic Structure and Reactivity
Quantum chemical calculations, especially Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of ligands like 2H,2'H-4,4'-Bi-1,3-benzodioxole. wikipedia.orgmdpi.com These calculations can determine the distribution of electrons within the molecule, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and predict its reactivity.
For instance, DFT calculations on related benzodiazaborole systems have shown that the HOMO is often located on the benzodiazaborolyl group, while the LUMO is primarily on the bridging unit. rsc.orgworktribe.com This separation of frontier orbitals is crucial for understanding the photophysical properties and reactivity of these molecules. rsc.org In the context of metal complexes, DFT can be used to analyze the nature of the metal-ligand bond, providing insights into its covalent character and stability. mdpi.com
The reactivity of the this compound ligand can be further understood by calculating various quantum chemical parameters. These parameters, derived from the frontier molecular orbitals, can help predict how the ligand will interact with metal centers and substrates in a catalytic reaction. ekb.eg
Table 1: Representative Quantum Chemical Calculation Applications
| Calculation Type | Information Gained | Relevance to this compound |
|---|---|---|
| DFT | Electronic structure (HOMO, LUMO), charge distribution | Predicts reactivity, stability, and potential for charge transfer in catalytic cycles. |
| TD-DFT | Electronic transition energies, absorption spectra | Explains photophysical properties and can guide the design of photosensitizers. rsc.org |
Conformational Analysis and Stereoelectronic Properties of Bi-1,3-benzodioxole Ligands and Metal Complexes
The three-dimensional structure of a ligand and its metal complexes is a critical determinant of its catalytic activity and selectivity. Conformational analysis of this compound-based ligands is essential for understanding how their shape influences the outcome of a reaction. The flexibility of the bi-1,3-benzodioxole backbone allows for various conformations, which can be investigated using computational methods. chemrxiv.org
Computational studies can map the potential energy surface of the ligand and its metal complexes, identifying the most stable conformations. This information is crucial for understanding how the ligand creates a specific chiral environment around the metal center, which is the basis for asymmetric catalysis. In some cases, the conformation of the ligand can change upon metal coordination or substrate binding. academie-sciences.fr
Computational Prediction of Enantioselectivity and Diastereoselectivity in Catalytic Processes
A major goal of computational chemistry in catalysis is the accurate prediction of enantioselectivity and diastereoselectivity. rsc.orgnih.gov For reactions catalyzed by complexes of this compound-based ligands, computational models can be developed to rationalize and predict the stereochemical outcome.
These predictions are often based on calculating the energies of the transition states that lead to the different stereoisomeric products. The enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) can be estimated from the free energy difference between these transition states. However, accurately predicting these small energy differences is a significant challenge. chemrxiv.orgrsc.org
Robust computational procedures often involve a multi-level approach. rsc.org This can include initial conformational searches using molecular mechanics, followed by higher-level quantum mechanical calculations (like DFT) on the most promising structures. rsc.org Such studies can reveal the subtle interactions, such as steric hindrance and non-covalent interactions, that determine the stereoselectivity of a reaction. rsc.org By understanding the origin of selectivity, these computational models can guide the design of new, more effective catalysts. chemrxiv.org
Molecular Dynamics Simulations for Ligand-Substrate Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between the catalyst and the substrate over time. mdpi.comnih.gov For catalytic systems involving this compound ligands, MD simulations can be used to study the binding of the substrate to the metal complex and the conformational changes that occur during the catalytic cycle. nih.govbiorxiv.org
These simulations can reveal the preferred binding modes of the substrate and identify key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-substrate complex. mdpi.comresearchgate.net By simulating the system at a physiological temperature, MD can capture the flexibility of the ligand and the protein (if applicable), providing a more realistic picture of the catalytic event. nih.gov
Table 2: Applications of Molecular Dynamics Simulations
| Simulation Type | Information Gained | Relevance to this compound Systems |
|---|---|---|
| Classical MD | Conformational dynamics, ligand-substrate binding modes | Elucidates the dynamic behavior of the catalyst and substrate, identifying key interactions. |
| Multiresolution MD | Conformational ensemble of large systems | Allows for the study of complex systems, such as membrane-bound catalysts. nih.govbiorxiv.org |
Development of Computational Models for Rational Ligand Design
The ultimate goal of many computational studies in catalysis is to enable the rational design of new and improved ligands. openmedicinalchemistryjournal.com By combining the insights gained from quantum chemical calculations, conformational analysis, and molecular dynamics simulations, it is possible to develop computational models that can predict the performance of a hypothetical ligand before it is synthesized. nih.gov
These models can be used to screen virtual libraries of ligands based on the this compound scaffold. The models can predict properties such as catalytic activity, enantioselectivity, and stability. This in-silico screening approach can significantly accelerate the discovery of new catalysts by focusing experimental efforts on the most promising candidates. openmedicinalchemistryjournal.com
The development of these predictive models often relies on identifying key structure-activity relationships. nih.gov For example, a model might correlate the dihedral angle of the bi-benzodioxole unit with the enantioselectivity of the reaction. By understanding these relationships, chemists can make targeted modifications to the ligand structure to achieve the desired catalytic properties.
Future Research Directions and Unexplored Avenues for 2h,2 H 4,4 Bi 1,3 Benzodioxole
Design and Synthesis of Next-Generation Bi-1,3-benzodioxole-Based Chiral Ligands
The most prominent application of the 2H,2'H-4,4'-bi-1,3-benzodioxole core is in the construction of chiral diphosphine ligands. nih.gov A prime example is SEGPHOS, a ligand developed by Takasago International Corporation, which is structurally identified as (2H,2′H-[4,4′-Bi-1,3-benzodioxole]-5,5′-diyl)bis(diphenylphosphane). wikipedia.org The design of SEGPHOS was an evolution from the earlier developed BINAP ligand; it features a narrower dihedral angle between its aromatic faces, a modification that was predicted and later confirmed to enhance both the enantioselectivity and activity of its metal complexes. wikipedia.org
Future research in this area is focused on the rational design of new ligands by modifying the phosphine (B1218219) substituents on the bi-1,3-benzodioxole backbone. Building on commercially available derivatives like DM-SEGPHOS, where phenyl groups are replaced by 3,5-dimethylphenyl groups, and DTBM-SEGPHOS, which features bulky 3,5-di-tert-butyl-4-methoxyphenyl groups, next-generation ligands could explore: wikipedia.orgabcr.com
Electronic Tuning: Introducing electron-donating or electron-withdrawing groups onto the phosphine's aryl substituents to fine-tune the electronic properties of the resulting metal catalyst.
Steric Hindrance Modification: Systematically altering the size and shape of the substituents to create more defined chiral pockets around the metal center, potentially leading to higher enantioselectivity for challenging substrates.
Introduction of Novel Functional Groups: Incorporating functionalities that could lead to secondary interactions with the substrate, such as hydrogen bonding or electrostatic interactions, to improve reaction control.
The synthesis of these new ligands will necessitate the development of versatile and high-yielding synthetic protocols, likely building upon established methods for creating biaryl phosphines. nih.gov
Expansion of the Substrate Scope and Reaction Diversity in Asymmetric Catalysis
Ligands derived from this compound, particularly the SEGPHOS family, have proven effective in a variety of transition metal-catalyzed reactions. nih.govwikipedia.org Rhodium-SEGPHOS complexes, for instance, are used to catalyze the asymmetric hydrogenation of olefins and the direct reductive amination of aldehydes in a single step. nih.gov This combination allows for the efficient synthesis of chiral amino compounds from α,β-unsaturated aldehydes and anilines with high yields and excellent enantiomeric excess (ee). nih.gov
Further research is aimed at broadening the utility of these catalysts. Key areas for exploration include:
Challenging Substrates: Applying these catalysts to less reactive or sterically demanding substrates that are currently difficult to functionalize with high enantioselectivity.
New Reaction Types: Moving beyond hydrogenation and related reductions to explore their efficacy in other important transformations like C-C and C-X bond-forming reactions. For example, palladium complexes with DTBM-SEGPHOS have been used in intramolecular hydroarylation, and copper-DTBM-SEGPHOS systems are effective for the asymmetric hydrosilylation of ketones. nih.govsigmaaldrich.com
Tandem Catalysis: Developing one-pot reactions that combine multiple catalytic cycles, where a bi-1,3-benzodioxole-based catalyst performs one or more of the transformations. nih.gov
The table below details the performance of a Rhodium-SEGPHOS catalytic system in the direct reductive amination of 2,3-diphenylacrylaldehyde with various aniline (B41778) derivatives, showcasing the current scope and effectiveness. nih.gov
| Aniline Derivative (Substituent) | Product | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 4-Me (p-toluidine) | 3ab | 94 | 98 |
| 4-OMe (p-anisidine) | 3ac | 95 | 97 |
| 4-F | 3ad | 92 | 97 |
| 3-Me | 3ae | 93 | 98 |
| 3-OMe | 3af | 94 | 97 |
| 3-Cl | 3ag | 91 | 99 |
| 2-Me | 3ah | 92 | 98 |
| 2-OH | 3ai | 90 | 98 |
| 2-Cl | 3aj | 93 | 99 |
| 1-Naphthyl | 3ak | 92 | 96 |
Data sourced from a study on the combination of asymmetric hydrogenation and direct reductive amination. nih.gov Reaction conditions involved a Rh-Segphos catalyst with the specified aniline and 2,3-diphenylacrylaldehyde.
Integration of Bi-1,3-benzodioxole Scaffolds into Novel Functional Materials
A significant future direction is the incorporation of the this compound unit into advanced functional materials. One promising avenue is the development of Porous Organic Polymers (POPs). dtu.dk By synthesizing POPs from chiral building blocks like SEGPHOS, it is possible to create heterogeneous catalysts. dtu.dk These materials combine the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as easy separation from the reaction mixture and potential for recycling. dtu.dk
Future research could focus on:
Synthesis of Bi-1,3-benzodioxole-based POPs: Developing methods to polymerize functionalized bi-1,3-benzodioxole units into robust, high-surface-area frameworks.
Heterogeneous Asymmetric Catalysis: Utilizing these new POPs as recyclable catalysts for the reactions already proven with their homogeneous counterparts, such as asymmetric hydrogenations and C-C bond formations. nih.govdtu.dk
Chiral Sensing and Separation: Exploring the potential of these chiral porous materials for enantioselective recognition and separation of racemic mixtures.
Development of Sustainable and Economically Viable Synthetic Routes
While the derivatives of this compound are valuable, their widespread industrial application depends on the development of sustainable and cost-effective manufacturing processes. Current multi-step syntheses for complex ligands can be resource-intensive. nih.gov Future research should prioritize "green chemistry" principles. 20.210.105
This includes exploring modern synthetic methods such as:
Microwave-assisted and Ultrasound-assisted Synthesis: These techniques can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.gov
Mechanochemistry: Performing reactions in a solvent-free or low-solvent environment through mechanical grinding, which minimizes waste. nih.gov
Reactions in Deep Eutectic Solvents (DES): Using biodegradable and low-toxicity solvent alternatives to traditional volatile organic compounds. nih.gov
Applying these sustainable methods to the synthesis of the core this compound structure and its subsequent functionalization could significantly improve the economic and environmental profile of these important compounds. nih.gov
Application in Cascade Reactions and Multicomponent Transformations
Cascade reactions, where multiple bond-forming events occur in a single operation, represent a highly efficient strategy in organic synthesis by minimizing intermediate purification steps, reducing solvent use, and saving time. 20.210.105 The catalytic prowess of bi-1,3-benzodioxole-based ligands makes them ideal candidates for designing novel cascade sequences.
Future research will likely focus on designing complex transformations where a catalyst derived from a SEGPHOS-type ligand initiates or participates in a cascade. A clear precedent is the one-pot combination of asymmetric hydrogenation and direct reductive amination, which functions as a sequential tandem reaction. nih.gov Unexplored avenues include:
Designing True Cascade Processes: Creating reaction sequences where the product of the first catalytic step is the direct substrate for a subsequent, mechanistically distinct transformation, all within the same pot and often with the same catalyst. whiterose.ac.uknih.gov
Multicomponent Reactions (MCRs): Developing reactions where three or more starting materials are combined in a single step to form a complex product. A bi-1,3-benzodioxole-based chiral catalyst could be employed to control the stereochemistry of the products formed in such MCRs.
Integrating with Other Catalytic Systems: Combining the enantioselective capabilities of a bi-1,3-benzodioxole-based catalyst with another type of catalyst (e.g., an organocatalyst or a different metal complex) to achieve complex molecular architectures that would be difficult to access otherwise.
By pursuing these research directions, the scientific community can unlock the full potential of the this compound scaffold, leading to new catalytic systems, advanced materials, and more efficient and sustainable chemical processes.
Q & A
Q. What are common synthetic routes for 2H,2'H-4,4'-Bi-1,3-benzodioxole derivatives?
A typical method involves refluxing substituted benzaldehydes with triazole derivatives in absolute ethanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and purification. For example, 4-amino-triazole derivatives react with benzaldehydes to yield benzodioxole hybrids . Alternative approaches include esterification and hydrolysis steps using dichloromethane and phosphorus pentoxide to introduce functional groups like halogens or carboxylic acids .
Q. How can the structure of benzodioxole derivatives be confirmed experimentally?
Single-crystal X-ray diffraction is the gold standard for unambiguous structural confirmation, particularly for resolving stereochemistry (e.g., (E)-configuration of oximino groups) . Complementary techniques include:
Q. What biological activities are associated with benzodioxole-containing compounds?
Benzodioxole derivatives exhibit diverse bioactivities:
- Antifungal : Oximino esters with imidazole and benzodioxole fragments show MIC values <50 µg/mL against Candida spp. .
- Enzyme inhibition : Thiadiazole-benzodioxole hybrids act as acetylcholinesterase inhibitors (relevant for Alzheimer’s research) .
- COX inhibition : Halogenated benzodioxole acetates (e.g., 3b–3f) show IC₅₀ values as low as 1.12 µM against COX1 .
Advanced Research Questions
Q. How can substituent modifications optimize biological activity in benzodioxole derivatives?
- Halogenation : Introducing Cl, Br, or I enhances COX1 inhibition (e.g., 3b–3f IC₅₀ = 1.12–27.06 µM vs. 4b–4e IC₅₀ = 4.25–33.7 µM) .
- Stereoelectronic effects : The anomeric effect in 1,3-benzodioxole stabilizes nonplanar conformations, influencing binding to hydrophobic pockets (e.g., π–π stacking with His154 in Keap1) .
- Hybridization : Imidazole-benzodioxole hybrids improve antifungal potency by augmenting electron-withdrawing effects .
Q. How can researchers resolve contradictions in enzyme inhibition data for benzodioxole analogs?
- Case study : Benzodioxole analogs of paroxetine showed unexpected inactivity in GRK2 inhibition despite structural similarity. This highlights the need for conformational analysis (e.g., steric clashes with Tyr25 in BioA enzyme) and substituent flexibility screening .
- Methodology : Use molecular docking to assess shape complementarity and steric hindrance. For example, 1,4-benzodioxole derivatives were inactive due to poor fit in the P1 pocket .
Q. What experimental designs are recommended to study substituent effects on benzodioxole activity?
- Stepwise synthesis : Modify ester/acid groups (e.g., 3a–3f vs. 4a–4f) to isolate electronic vs. steric contributions .
- Comparative crystallography : Analyze X-ray structures of active (e.g., 5o) vs. inactive analogs to identify critical interactions (e.g., hydrogen bonding with Cys-151) .
- Spectroscopic screening : Use ESR to correlate hyperfine splitting constants with HOMO densities, predicting reactivity in electrophilic substitutions .
Q. How do benzodioxole derivatives interact with enzyme binding sites?
- Hydrophobic pockets : The 1,3-benzodioxole group in carbene derivatives binds to residues Ile-128, Val-132, and Cys-151 in Keap1, stabilized by π–π stacking with His154 .
- Steric constraints : Larger substituents (e.g., cyclohexane vs. cyclopentane in spirocyclic analogs) alter binding kinetics and selectivity .
Q. What strategies improve structure-activity relationship (SAR) studies for COX inhibitors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
